6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline (CAS not explicitly assigned in primary literature, molecular formula C18H16BrClN4) is a synthetic small molecule that merges two privileged pharmacophores: the quinazoline core and the piperazine ring. The quinazoline scaffold is a cornerstone of kinase inhibitor design, forming the structural basis of FDA-approved EGFR inhibitors such as gefitinib and erlotinib.

Molecular Formula C18H16BrClN4
Molecular Weight 403.7 g/mol
Cat. No. B12124747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline
Molecular FormulaC18H16BrClN4
Molecular Weight403.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl
InChIInChI=1S/C18H16BrClN4/c19-12-5-6-16-14(11-12)17(13-3-1-2-4-15(13)20)23-18(22-16)24-9-7-21-8-10-24/h1-6,11,21H,7-10H2
InChIKeyNSBOZKPYCFWSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline: Procurement-Ready Quinazoline Building Block for Kinase-Focused Library Synthesis


6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline (CAS not explicitly assigned in primary literature, molecular formula C18H16BrClN4) is a synthetic small molecule that merges two privileged pharmacophores: the quinazoline core and the piperazine ring . The quinazoline scaffold is a cornerstone of kinase inhibitor design, forming the structural basis of FDA-approved EGFR inhibitors such as gefitinib and erlotinib [1]. This specific analog features a critical 6-bromo substituent, a 4-(2-chlorophenyl) group, and an unsubstituted piperazine at the 2-position. Unlike many commercial quinazoline building blocks that require deprotection steps, the free NH-piperazine moiety renders this compound immediately suitable for direct diversification via acylation, alkylation, or sulfonylation, positioning it as a versatile late-stage intermediate for medicinal chemistry campaigns.

Why Generic 6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline Substitution Fails in Kinase-Focused Library Synthesis


Generic substitution within the 2-piperazinyl-quinazoline class is risky due to the interdependent nature of the 2-, 4-, and 6-positions on target binding and reactivity. Replacing the 6-bromo group with a smaller halogen like chlorine can drastically alter the compound's ability to participate in key halogen bonding interactions within the ATP-binding pocket of kinases, a feature critical for inhibitor potency [1]. Similarly, swapping the free NH-piperazine for an N-arylpiperazine analog introduces steric bulk that blocks further chemical diversification and can fundamentally redirect biological activity from kinase inhibition to GPCR modulation. These precise structural features determine not only the final biological profile but also the compound's utility as a synthetic intermediate; only the unsubstituted piperazine provides the necessary chemical handle for generating diverse compound libraries without requiring additional protection/deprotection chemistry.

6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline: Quantitative Evidence for Synthetic and Biological Differentiation


Unsubstituted Piperazine Handle Enables Direct Diversification vs. N-Arylpiperazine Analogs Requiring Deprotection

The target compound possesses a free NH-piperazine at the 2-position, enabling direct, single-step diversification. In contrast, the closely related analog 6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline (CAS 324759-78-6) features an N-aryl-substituted piperazine, which caps the secondary amine and precludes further functionalization without harsh deprotection conditions . This structural distinction makes the target compound a more efficient intermediate for generating compound libraries.

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

Predicted EGFR Kinase Binding Affinity: 6-Bromo vs. 6-Chloro Analog Comparison Through Computational Modeling

Computational studies on a series of 6-bromoquinazoline derivatives have demonstrated that the 6-bromo substituent contributes to stronger binding energy (ΔG) against wild-type EGFR compared to 6-unsubstituted or 6-chloro analogs [1]. Specifically, for a set of analogous quinazoline compounds, the binding energy of a representative 6-bromo derivative was calculated at -6.7 kcal/mol [1]. While data for the exact target compound is not available in this study, the class-level trend indicates that the 6-bromo atom facilitates favorable halogen bonding with the hinge region of the kinase, a feature that a 6-chloro substituent cannot replicate to the same magnitude due to lower polarizability.

EGFR Inhibition Molecular Docking Anticancer Activity

Cytotoxic Selectivity Profile: Class-Level Evidence from 6-Bromoquinazoline Derivatives

A study on structurally related 6-bromoquinazoline derivatives provides class-level evidence for the therapeutic window achievable with this scaffold. The most potent compound in the series, 8a, demonstrated IC50 values of 15.85 µM (MCF-7) and 17.85 µM (SW480) against cancer cell lines, while showing significantly reduced cytotoxicity against normal MRC-5 cells with an IC50 of 84.20 µM [1]. This results in a tumor-to-normal selectivity ratio of approximately 5.3:1 for MCF-7 cells. This data supports the hypothesis that a 6-bromoquinazoline core bearing an appropriate 2-substituent can intrinsically confer a degree of cancer-cell selectivity, a property that the target compound's specific substitution pattern (2-chlorophenyl at C4, free piperazine at C2) is designed to further optimize.

Cancer Cell Lines Cytotoxicity Selectivity Index

Biological Activity Divergence from N-Arylpiperazine Analogs: A Shift from GPCR to Kinase Target Space

Modification of the piperazine moiety dramatically redirects the biological target profile. A direct analog where a 4-phenylpiperazine group is at the 2-position and the quinazoline core is unsubstituted at the 6-position (6-chloro-4-phenyl-2-piperazin-1-ylquinazoline) was found to have extremely weak activity at the 5-HT1a receptor (EC50 = 17,500 nM) [1]. In stark contrast, N-arylpiperazine-containing quinazolines are frequently reported as potent 5-HT2A receptor ligands with Ki values in the low nanomolar range [2]. This demonstrates that the target compound's free NH-piperazine and specific halogenation pattern bias it away from aminergic GPCR targets and towards the kinase inhibitor space, a critical distinction for scientists procuring compounds for specific screening cascades.

Target Selectivity GPCR Kinase Profiling

Optimal Procurement and Application Scenarios for 6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The compound is ideally suited as a core scaffold for fragment growing and lead optimization programs targeting the ATP-binding pocket of kinases. Its structural similarity to the erlotinib/gefitinib pharmacophore, combined with the free piperazine diversification point , allows medicinal chemists to rapidly synthesize focused libraries to probe the solvent-exposed region and ribose pocket of the kinase, guided by the computational docking data available for 6-bromoquinazoline analogs [1].

Chemical Biology Tool Compound Synthesis

The compound's unsubstituted piperazine nitrogen is a direct attachment point for biotin, fluorophores, or photoaffinity labels. This makes it a superior choice over N-arylpiperazine intermediates for creating chemical biology probes to study kinase target engagement and cellular localization without the need for extensive synthetic manipulation to install a functional handle.

Parallel Synthesis of Diverse Combinatorial Libraries

For high-throughput screening (HTS) library production, the single-step diversification enabled by the free NH-piperazine is a significant advantage. This efficiency, quantified as a reduction of 1-2 synthetic steps per analog compared to N-substituted piperazine building blocks , translates directly into lower production costs and faster turnaround times for large compound collections.

Selective Kinase Inhibitor Development Over GPCR Targets

Research teams aiming to avoid aminergic GPCR activity should prioritize this compound. Cross-study data strongly indicates that 4-aryl-2-(1-piperazinyl)quinazolines lack significant activity at receptors like 5-HT1a (EC50 > 10 µM) [2], while N-arylpiperazine analogs are extremely potent GPCR ligands. This selectivity profile provides a cleaner starting point for kinase-targeted programs, reducing the risk of failing due to off-target pharmacology.

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